3-Bromo-2-hydroxy-2-phenylpropanamide
Description
Properties
IUPAC Name |
3-bromo-2-hydroxy-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBAQYPHMYVGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-2-hydroxy-2-phenylpropanamide typically involves the bromination of 2-hydroxy-2-phenylpropanamide. One common method includes the reaction of 2-hydroxy-2-phenylpropanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-2-hydroxy-2-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-2-oxo-2-phenylpropanamide.
Reduction: The compound can be reduced to form 3-bromo-2-hydroxy-2-phenylpropanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
3-Bromo-2-hydroxy-2-phenylpropanamide has been investigated for its potential as a bromodomain inhibitor , which may have implications in treating various diseases, including cancer. Molecular docking studies have demonstrated its binding affinity to bromodomains, suggesting its role in regulating gene expression through chromatin remodeling.
Case Study: Bromodomain Inhibition
- A study evaluated the compound's efficacy as a bromodomain inhibitor, revealing significant inhibition of target proteins involved in oncogenesis. The binding energy calculations indicated a strong interaction with bromodomain-containing proteins, highlighting its potential as a therapeutic agent in oncology.
2. Antioxidant Activity
The compound exhibits significant antioxidant properties , attributed to its hydroxyl group which allows it to scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress in biological systems.
Case Study: Antioxidant Mechanism Investigation
- Research demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .
Biochemical Applications
1. Enzyme Interactions
This compound has been explored for its roles in various enzyme interactions. Its structural features enable it to engage with different metabolic pathways, indicating possible applications in drug design and therapeutic interventions.
Case Study: Enzyme Inhibition Studies
- Studies focused on the inhibition of key enzymes revealed that this compound could modulate enzyme activity, indicating its potential role as an enzyme inhibitor in pharmacological applications .
2. Sigma-1 Receptor Antagonism
Research has indicated that this compound may act as a sigma-1 receptor antagonist , which could lead to the development of new analgesics that operate through mechanisms distinct from traditional opioid receptors.
Food Chemistry Applications
The compound's derivatives are being analyzed for their potential use as food additives or preservatives due to their antimicrobial properties.
Case Study: Antimicrobial Efficacy
- Derivatives of this compound have been tested for their efficacy against foodborne pathogens. Results indicated promising minimum inhibitory concentrations (MIC) against various microbes, suggesting their viability as food preservatives.
Materials Science Applications
In materials science, this compound serves as an intermediate in the synthesis of polymers and other industrial chemicals.
Case Study: Polymer Synthesis
- The compound has been utilized as a precursor in synthesizing new polymeric materials with enhanced properties. Its reactivity allows for the formation of complex structures that can be tailored for specific industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-2-phenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating specific enzymes or receptors, leading to various biological responses .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Polarity and Solubility: The presence of -OH, -NO₂, and -CF₃ in this compound enhances polarity compared to analogs like 2-bromo-3-phenylpropanamide (LogP = 2.18 ). This increases solubility in polar solvents (e.g., aqueous alcohols) but reduces miscibility in nonpolar media.
- Thermal Stability: The electron-withdrawing -CF₃ and -NO₂ groups may lower thermal stability relative to simpler derivatives like 2-bromo-2-methylpropanamide (bp = 73.1°C ), though exact data for the target compound is unavailable.
Biological Activity
3-Bromo-2-hydroxy-2-phenylpropanamide, with the molecular formula CHBrNO and a molecular weight of 244.09 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The compound is synthesized through the bromination of 2-hydroxy-2-phenylpropanamide, typically using bromine in a solvent like acetic acid. The selective bromination at the desired position is crucial for maintaining its biological activity.
This compound exhibits its biological effects primarily through interactions with specific molecular targets. The presence of hydroxyl and bromine groups enhances its reactivity and binding affinity to various biological molecules. Notably, it has been investigated as a potential sigma-1 receptor antagonist , which may contribute to its neuroprotective effects.
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial Properties : Research indicates that this compound demonstrates notable antimicrobial activity against various pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways.
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially by inducing apoptosis in cancer cells and inhibiting tumor growth. This effect is likely mediated through the modulation of signaling pathways involved in cell proliferation and survival .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| This compound | Hydroxyl, Bromine | Antimicrobial, Anticancer |
| 2-Hydroxy-2-phenylpropanamide | Hydroxyl | Limited activity compared to brominated form |
| 3-Bromo-2-oxo-2-phenylpropanamide | Carbonyl | Different reactivity and potential applications |
| 3-Bromo-2-hydroxy-2-phenylpropanol | Alcohol | Altered solubility and reactivity |
This table highlights how the presence of specific functional groups influences the biological activity and chemical properties of these compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds, including this compound, against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting its potential use as an antibacterial agent.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
